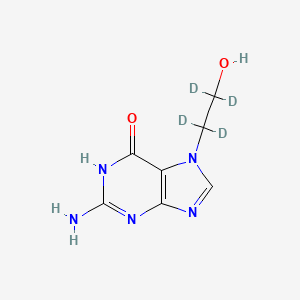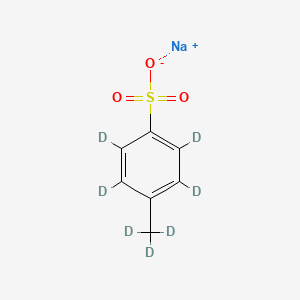
Sodium Tosylate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Tosylate-d7 is a deuterated form of sodium p-toluenesulfonate, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in various chemical reactions and research applications due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Tosylate-d7 can be synthesized by reacting p-toluenesulfonyl chloride with deuterated sodium hydroxide (NaOD) in a suitable solvent. The reaction typically proceeds under mild conditions, ensuring the complete substitution of hydrogen with deuterium in the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium Tosylate-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tosylate group acts as a leaving group.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can be ethers, thioethers, or amines.
Elimination Products: The major products are typically alkenes.
Aplicaciones Científicas De Investigación
Sodium Tosylate-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.
Biology: It serves as a labeling agent in biological studies to trace metabolic pathways.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium Tosylate-d7 involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the reaction. The deuterium atoms in the methyl group do not significantly alter the mechanism but can influence the reaction kinetics due to the isotope effect.
Comparación Con Compuestos Similares
Sodium p-toluenesulfonate: The non-deuterated form, commonly used in similar applications.
Sodium mesylate: Another sulfonate salt with similar reactivity but different steric and electronic properties.
Uniqueness: Sodium Tosylate-d7 is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and kinetics through isotope labeling. This makes it particularly valuable in research applications where tracing and studying reaction pathways are essential.
Propiedades
Fórmula molecular |
C7H7NaO3S |
|---|---|
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
sodium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
Clave InChI |
KVCGISUBCHHTDD-ANHTTWOXSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[Na+] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
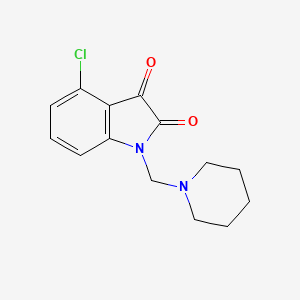
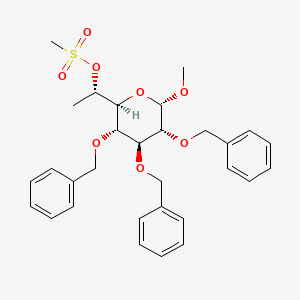
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
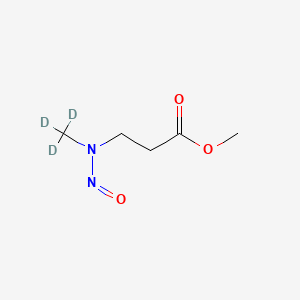
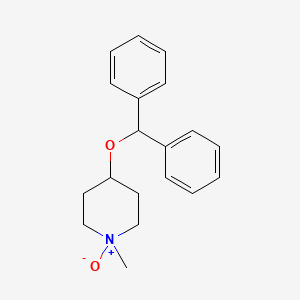
![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
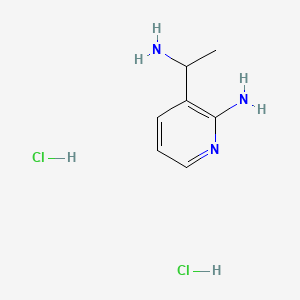
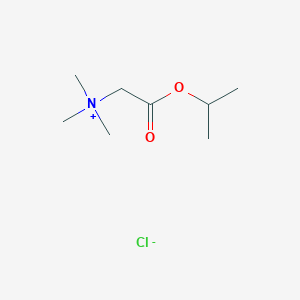
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
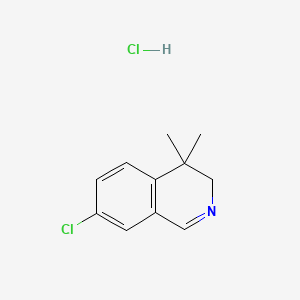
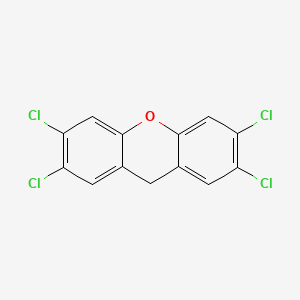
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)
